molecular formula C20H22F2N2O3S B4517921 N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4517921
M. Wt: 408.5 g/mol
InChI Key: IIWJQIHSCUEOOJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H22F2N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13192007 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Cycloaddition

A concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones, showcasing high diastereo- and enantioselectivity, has been presented. This method leverages the asymmetric [4 + 2] cycloaddition reaction between cyclic N-sulfonylimines and enones or ynones, facilitated by chiral primary amines and o-fluorobenzoic acid (Liu et al., 2013).

Carbohydrate Chemistry

The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry have been explored. The Fsec group, designed for high-yield protection of 4-fluorobenzyl alcohol, demonstrates stability under both mild basic and acidic conditions (Spjut, Qian, & Elofsson, 2010).

Carbonic Anhydrase Inhibition

A study on the inhibition of the tumor-associated carbonic anhydrase (CA) IX by halogenated sulfonamides, including compounds with fluorobenzyl structures, reveals potential for designing potent and selective CA IX inhibitors. These inhibitors are considered for applications as antitumor agents due to their unique inhibition profiles distinct from classical isozymes (Ilies et al., 2003).

Polyamide Synthesis

Research into the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids includes the synthesis of polymers with enhanced solubility and thermal stability. These materials are significant for their potential applications in high-performance plastics and fibers (Hsiao & Huang, 1997).

Radioligand Development

The radiosynthesis of an NMDA receptor antagonist, specifically targeting the NR2B receptor, has been accomplished. This development is crucial for in vivo imaging of the NR2B NMDA receptor system via positron emission tomography, facilitating research in neurology and pharmacology (Labas et al., 2009).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c21-18-7-5-15(6-8-18)13-23-20(25)16-9-11-24(12-10-16)28(26,27)14-17-3-1-2-4-19(17)22/h1-8,16H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJQIHSCUEOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
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N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

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